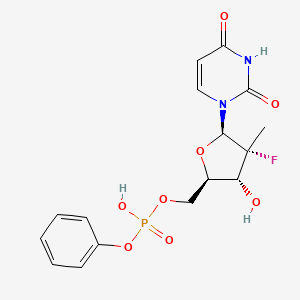
Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate;5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, monophenyl ester, (2'R)-(ACI); Phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate (ACI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate;5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, monophenyl ester, (2’R)-(ACI); Phenyl hydrogen (2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylate (ACI) is a synthetic nucleotide analog. This compound is of interest due to its potential applications in medicinal chemistry and molecular biology. It is structurally related to uridine, a nucleoside that is a component of RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate typically involves the modification of uridine. The process includes:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’ position.
Esterification: Formation of the monophenyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step organic synthesis under controlled conditions. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions could produce various modified nucleotides.
Aplicaciones Científicas De Investigación
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA and DNA interactions.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another fluorinated uridine analog.
2’-Methyluridine: A methylated uridine analog.
5-Fluorouracil: A well-known anticancer agent.
Uniqueness
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate is unique due to its specific combination of fluorine and methyl groups, which may confer distinct biological properties compared to other analogs.
Propiedades
Fórmula molecular |
C16H18FN2O8P |
|---|---|
Peso molecular |
416.29 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18FN2O8P/c1-16(17)13(21)11(26-14(16)19-8-7-12(20)18-15(19)22)9-25-28(23,24)27-10-5-3-2-4-6-10/h2-8,11,13-14,21H,9H2,1H3,(H,23,24)(H,18,20,22)/t11-,13-,14-,16-/m1/s1 |
Clave InChI |
ALTDARIELLWNOO-XKVFNRALSA-N |
SMILES isomérico |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
SMILES canónico |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


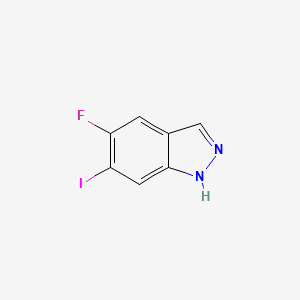



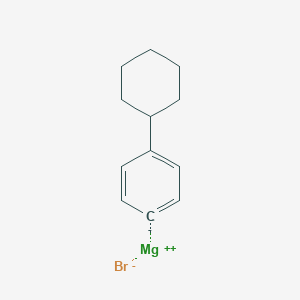
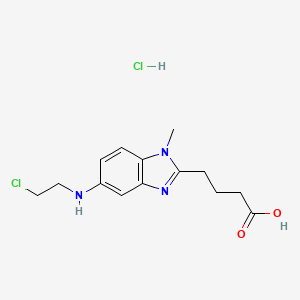
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
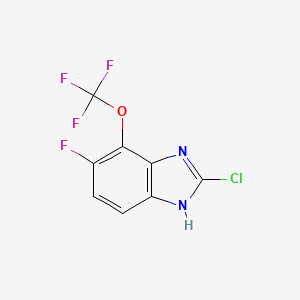

![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431904.png)
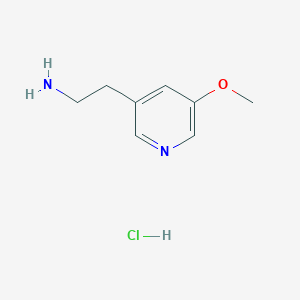
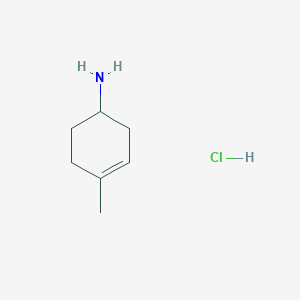
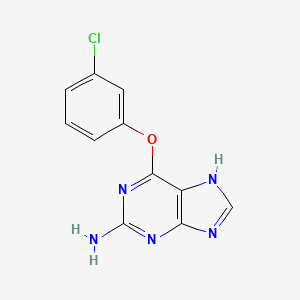
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
